molecular formula C9H8Br2O2 B3244753 Methyl 2-bromo-2-(3-bromophenyl)acetate CAS No. 163339-67-1

Methyl 2-bromo-2-(3-bromophenyl)acetate

Cat. No.: B3244753
CAS No.: 163339-67-1
M. Wt: 307.97 g/mol
InChI Key: HYTMFNLQELTQHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-2-(3-bromophenyl)acetate is an organic compound with the molecular formula C9H8Br2O2. It is a brominated ester, often used in organic synthesis due to its reactivity and functional group compatibility. This compound is characterized by the presence of two bromine atoms, one on the phenyl ring and the other on the alpha carbon of the ester group.

Mechanism of Action

Mode of Action

It is known that methyl bromoacetate, a related compound, is an alkylating agent and has been used to alkylate phenol and amino groups . It can be inferred that Methyl 2-bromo-2-(3-bromophenyl)acetate might have a similar mode of action.

Biochemical Pathways

Methyl bromoacetate, a related compound, is commonly used as a reagent in the chemical modification of histidine , suggesting that it may interact with biochemical pathways involving this amino acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-2-(3-bromophenyl)acetate typically involves the bromination of methyl 2-(3-bromophenyl)acetate. This can be achieved through the reaction of methyl 2-(3-bromophenyl)acetate with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(3-bromophenyl)acetate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted esters or amides.

    Reduction: Formation of primary alcohols.

    Oxidation: Formation of quinones or carboxylic acids.

Scientific Research Applications

Methyl 2-bromo-2-(3-bromophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated analogs of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromoacetate: Similar in structure but lacks the bromine atom on the phenyl ring.

    Ethyl 2-bromoacetate: An ethyl ester analog with similar reactivity.

    Methyl 2-(2-bromophenyl)acetate: A positional isomer with the bromine atom on the ortho position of the phenyl ring.

Uniqueness

Methyl 2-bromo-2-(3-bromophenyl)acetate is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for diverse chemical transformations. This dual bromination provides additional sites for functionalization, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-bromo-2-(3-bromophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTMFNLQELTQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163339-67-1
Record name methyl 2-bromo-2-(3-bromophenyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 3-bromophenylacetic acid (10 g, 47 mmol) under argon was added PBr3 (11.2 mL, 118 mmol) and the suspension stirred at room temperature for 45 minutes. Bromine (11.1 mL, 216 mmol) was added dropwise over 5 minutes. The mixture was stirred at 100° C. for 3 hours and then cooled. Anhydrous methanol (35 mL) was added dropwise over 30 minutes, and then the reaction mixture was diluted with ether (400 mL), washed with 5% NaHCO3 (800 mL), brine (200 mL), and then dried over MgSO4. The mixture was filtered and concentrated in vacuo to afford material of sufficient purity to use directly.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
11.1 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-2-(3-bromophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-2-(3-bromophenyl)acetate
Reactant of Route 3
Methyl 2-bromo-2-(3-bromophenyl)acetate
Reactant of Route 4
Methyl 2-bromo-2-(3-bromophenyl)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-bromo-2-(3-bromophenyl)acetate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 2-bromo-2-(3-bromophenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.